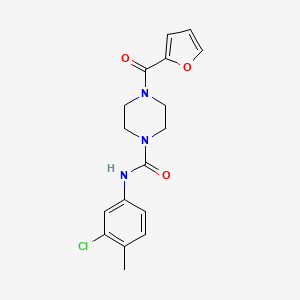
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. Despite its dangerous nature, U-47700 has also been the subject of scientific research for its potential applications in medicine and pharmacology.
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. Like other opioids, this compound can also cause respiratory depression, which can lead to overdose and death.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological effects, including pain relief, sedation, and respiratory depression. It has also been shown to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been used in laboratory experiments to study the effects of opioids on the brain and body. Its high potency and selectivity for mu-opioid receptors make it a useful tool for researchers studying the opioid system. However, its potential for abuse and overdose also make it a dangerous substance to handle and use in the laboratory.
Zukünftige Richtungen
Future research on N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could focus on developing safer and more effective pain relievers and cough suppressants that target the mu-opioid receptors. Additionally, further studies could explore the potential for this compound to be used in the treatment of addiction to other opioids. However, given its potential for abuse and overdose, caution must be taken in the use and study of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential use as a pain reliever and cough suppressant. In animal studies, this compound has been shown to have similar effects to other opioids such as morphine and fentanyl. However, due to its high potency and potential for abuse, this compound has not been approved for medical use.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-9-19(16(2)14-15)21-20(24)23-12-10-22(11-13-23)17-5-7-18(25-3)8-6-17/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKCPVGIJPQTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4421512.png)


![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)

![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4421542.png)



![5-[(2-chloro-6-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4421568.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421582.png)
![N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4421592.png)